Potassium trifluoro(3-(2,2,2-trifluoroacetyl)phenyl)borate
Description
Potassium trifluoro(3-(2,2,2-trifluoroacetyl)phenyl)borate is a fluorinated organoboron compound characterized by a phenyl ring substituted with a trifluoroacetyl group (–COCF₃) at the 3-position. This electron-withdrawing substituent significantly influences the compound’s electronic properties, solubility, and reactivity, making it valuable in cross-coupling reactions such as Suzuki-Miyaura couplings.
Properties
IUPAC Name |
potassium;trifluoro-[3-(2,2,2-trifluoroacetyl)phenyl]boranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BF6O.K/c10-8(11,12)7(16)5-2-1-3-6(4-5)9(13,14)15;/h1-4H;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCXNSMWRMCWEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)C(=O)C(F)(F)F)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BF6KO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.02 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Boronation of Substituted Arenes
The synthesis of 3-(2,2,2-trifluoroacetyl)phenylboronic acid, a critical precursor, may involve directed ortho-metalation or Miyaura borylation. For example, lithiation of 3-bromoacetophenone followed by transmetalation with trisopropyl borate could yield the boronic acid, though the trifluoroacetyl group’s electron-withdrawing nature may complicate regioselectivity. Alternative approaches include palladium-catalyzed borylation of 3-(2,2,2-trifluoroacetyl)bromobenzene using bis(pinacolato)diboron (Bpin) under inert conditions.
Functional Group Compatibility
The trifluoroacetyl group’s sensitivity to nucleophilic attack necessitates mild reaction conditions. Patent CN103044472A demonstrates that pinacol borate esters tolerate fluoridation at elevated temperatures (80–100°C) in dimethylformamide (DMF), suggesting compatibility with ketone functionalities. This aligns with the Royal Society of Chemistry’s general procedure, where alkylboronic acids undergo fluoridation in methanol without side reactions, indicating that polar aprotic solvents like DMF may stabilize reactive intermediates in aromatic systems.
Fluoridation of Boronic Acid Derivatives
Potassium Bifluoride-Mediated Fluoridation
The cornerstone of trifluoroborate synthesis is the reaction of boronic acids or esters with KHF. For the target compound, two methodologies emerge:
Method A (Adapted from CN103044472A):
-
Formation of Pinacol Borate Ester:
Vinyl Grignard reagents react with 1-substituted pinacol borates at room temperature to form borate esters, avoiding cryogenic conditions. Applied to the target compound, 3-(2,2,2-trifluoroacetyl)phenylboronic acid could be esterified with pinacol in tetrahydrofuran (THF), followed by fluoridation. -
Fluoridation in DMF:
The borate ester is treated with KHF in DMF at 80–100°C for 6–8 hours. After solvent removal, the crude product is washed with acetone and recrystallized from methyl tert-butyl ether (MTBE), yielding the trifluoroborate salt.
Method B (Adapted from RSC Procedures):
Direct fluoridation of 3-(2,2,2-trifluoroacetyl)phenylboronic acid in methanol with excess KHF (5 equiv) at room temperature for 2 hours, followed by concentration and precipitation with diethyl ether.
Comparative Analysis of Methods
Method A’s higher temperatures may enhance reactivity for sterically hindered arylboronates, while Method B offers shorter reaction times suitable for lab-scale synthesis.
Optimization Challenges and Solutions
Solvent Selection
DMF’s high polarity facilitates dissolution of aromatic boronate esters but complicates removal due to its high boiling point (153°C). Methanol, used in Method B, simplifies workup but may necessitate longer reaction times for less soluble substrates.
Stoichiometry and Additives
Patent CN103044472A employs a 1:2–6 molar ratio of borate ester to KHF, ensuring complete fluoridation. The RSC method uses a 5-fold excess of KHF, which may degrade acid-sensitive groups; thus, incremental addition is advised for the trifluoroacetyl-substituted substrate.
Purification Strategies
MTBE recrystallization (Method A) achieves high purity (95–97%) but requires careful control of cooling rates. Ether precipitation (Method B) offers rapid isolation but may retain potassium salts, necessitating repeated washes.
Scalability and Industrial Considerations
Method A’s use of DMF and elevated temperatures aligns with industrial processes, where throughput often outweighs solvent costs. However, MTBE’s flammability requires specialized handling, favoring Method B’s safer ether workup for small-scale applications.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(3-(2,2,2-trifluoroacetyl)phenyl)borate undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoroacetyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Acylation: The compound can act as an acylating agent, introducing the trifluoroacetyl group into other molecules.
Common Reagents and Conditions
Reagents: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Conditions: Reactions are typically carried out in polar aprotic solvents like THF or DMSO, under inert atmosphere, and at moderate temperatures.
Major Products
The major products formed from these reactions include trifluoroacetylated derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development .
Scientific Research Applications
Organic Synthesis
Potassium trifluoro(3-(2,2,2-trifluoroacetyl)phenyl)borate is primarily utilized as a reagent in various synthetic pathways:
- Cross-Coupling Reactions : It serves as a nucleophilic reagent in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds essential in synthesizing complex organic molecules .
- Radical Trifluoromethylation : The compound can be employed in radical trifluoromethylation processes to introduce trifluoromethyl groups into organic substrates, enhancing their biological activity .
Medicinal Chemistry
The unique structural features of this compound make it a valuable intermediate in drug development:
- Synthesis of Pharmaceuticals : It is used in the synthesis of biologically active compounds and pharmaceuticals, particularly those requiring the incorporation of trifluoromethyl groups for improved efficacy and selectivity .
- Targeting Anticancer Agents : Research has demonstrated its application in synthesizing fragments of natural products with antiproliferative activity, such as combretastatin D2 .
Case Study 1: Synthesis of Antiproliferative Compounds
In a notable study, potassium aryltrifluoroborates synthesized using electrochemical methods were applied to create fragments of combretastatin D2. This methodology allowed for efficient synthesis under mild conditions, showcasing the compound's utility in medicinal chemistry .
Case Study 2: Cross-Coupling Efficiency
A series of experiments demonstrated that this compound could effectively couple with various electrophiles under optimized conditions using palladium catalysts. The results indicated high yields and selectivity for the desired products, affirming its role as a robust reagent in organic synthesis .
Data Tables
| Application Area | Description |
|---|---|
| Organic Synthesis | Used in Suzuki-Miyaura cross-coupling reactions |
| Medicinal Chemistry | Synthesis of pharmaceuticals with enhanced biological activity |
| Industrial Chemistry | Production of advanced materials and specialty chemicals |
Mechanism of Action
The mechanism of action of potassium trifluoro(3-(2,2,2-trifluoroacetyl)phenyl)borate involves its ability to act as a nucleophilic reagent. The trifluoroacetyl group can participate in nucleophilic substitution and acylation reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile .
Comparison with Similar Compounds
Suzuki-Miyaura Coupling
- Electron-withdrawing groups (EWGs) : The –COCF₃ group in the target compound accelerates transmetalation in Pd-catalyzed couplings by increasing the electrophilicity of the borate. This contrasts with methoxy-substituted analogs, which exhibit slower transmetalation but broader functional group tolerance .
- Reaction Conditions : For EWGs like –COCF₃, Pd catalysts such as XPhos-Pd-G2 or RuPhos/Pd(OAc)₂ systems are effective, often requiring mild bases (K₂CO₃) and temperatures (80°C) .
Allylation and Alkyne Functionalization
- Potassium trifluoro(allyl)borates with EWGs participate in allylation reactions with tosylimines under Pd pincer-complex catalysis, yielding homoallylic amines in >80% yield . Similar efficiency is expected for the target compound.
Spectroscopic and Structural Analysis
- ¹⁹F NMR : Trifluoroacetyl-substituted borates exhibit distinct ¹⁹F signals near δ -135 ppm (BF₃) and -75 ppm (CF₃), as observed in analogs like potassium trifluoro(4-(methoxycarbonyl)phenyl)borate .
- ¹H NMR : Aromatic protons adjacent to –COCF₃ appear deshielded (δ 7.2–7.5 ppm), comparable to fluorophenyl analogs (δ 7.0–7.4 ppm) .
Biological Activity
Potassium trifluoro(3-(2,2,2-trifluoroacetyl)phenyl)borate is an organoboron compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. The unique structural features of this compound, particularly the presence of trifluoroacetyl and trifluoroborate moieties, contribute to its reactivity and stability, making it a valuable reagent in organic synthesis.
Molecular Formula and Weight
- Molecular Formula : C₉H₈BF₆K
- Molecular Weight : Approximately 286.00 g/mol
Structural Features
The compound consists of a phenyl ring substituted with a trifluoroacetyl group and a trifluoroborate moiety. This configuration enhances its lipophilicity and metabolic stability, which are critical factors in drug design.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈BF₆K |
| Molecular Weight | 286.00 g/mol |
| Solubility | Slightly soluble in water |
| Stability | Moisture- and air-stable |
This compound exhibits biological activity primarily through its role as a nucleophilic boron reagent. It participates in various chemical transformations, including cross-coupling reactions that are crucial for synthesizing biologically active compounds.
Case Studies
- Enzyme Inhibition Assays : A study investigated the biological activity of aryl organotrifluoroborates, including those similar to this compound. Results indicated potential enzyme inhibition capabilities, suggesting therapeutic applications in drug development .
- Cross-Coupling Reactions : The compound has been effectively utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules that may possess biological activity . These reactions facilitated the formation of new carbon-carbon bonds essential for developing pharmaceuticals.
- Synthesis of Biologically Active Compounds : Research has demonstrated that this compound can serve as an intermediate in creating biologically active compounds, particularly in the synthesis of substituted purines which are vital in medicinal chemistry .
Stability and Reactivity
This compound is noted for its stability under various conditions. It remains effective in moisture-rich environments and can withstand strong oxidative conditions without degradation .
Comparative Analysis
The following table compares this compound with other related organoboron compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C₉H₈BF₆K | Contains both trifluoromethyl and trifluoroacetyl groups |
| Potassium phenyltrifluoroborate | C₆H₅BF₃K | Lacks trifluoroacetyl group; used primarily in cross-coupling |
| Potassium methyltrifluoroborate | CH₃BF₃K | Commonly used as a nucleophilic partner in various reactions |
Q & A
Advanced Research Question
- HPLC-MS : Quantify impurities using reverse-phase columns (C18) with acetonitrile/water gradients.
- Elemental Analysis : Verify boron and fluorine content (±0.3% tolerance) .
- Thermogravimetric Analysis (TGA) : Detect decomposition above 200°C, indicating thermal stability limits .
What are the challenges in scaling up reactions involving this compound?
Advanced Research Question
- Exothermic Reactions : Control temperature during large-scale lithiation to prevent runaway reactions .
- Byproduct Management : Optimize workup protocols to remove residual borate salts, which can poison catalysts .
- Cost-Efficiency : Substitute n-BuLi with cheaper bases (e.g., LDA) while maintaining yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
